N-allylmorpholine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2H,1,3-7H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSZQFKOSABBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Allylmorpholine 4 Carboxamide
Direct Synthesis Approaches for N-allylmorpholine-4-carboxamide
The construction of this compound is centered on the formation of a stable carboxamide bond. Key strategies involve the reaction of morpholine (B109124) derivatives with allyl-containing reagents.
The synthesis of morpholine-4-carboxamides is effectively achieved through the reaction of an amine with an isocyanate or a suitable carboxylic acid derivative. nih.govlibretexts.org One of the most direct methods involves the nucleophilic addition of an amine to an isocyanate. For the synthesis of a related compound, N-phenylmorpholine-4-carboxamide, morpholine is reacted with isocyanatobenzene in the presence of a base like triethylamine. nih.gov This reaction proceeds smoothly at room temperature to yield the desired carboxamide. A similar strategy can be applied for this compound, where morpholine would be reacted with allyl isocyanate.
Alternatively, carboxylic acid derivatives serve as valuable precursors. msu.edu Amides are commonly prepared through the reaction of an amine with an acid chloride. libretexts.orgkhanacademy.org In this approach, morpholine-4-carbonyl chloride would be reacted with allylamine (B125299). Due to the formation of hydrochloric acid as a byproduct, a base is typically added to neutralize the acid and drive the reaction to completion. khanacademy.org Another route involves using activated carboxylic acids, such as N-phenoxycarbonylmorpholine, which can react with an amine under heating to form the carboxamide bond. chemicalbook.com The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) provides a mild and efficient method for forming amide bonds from carboxylic acids, a technique adaptable for this synthesis. nih.gov
Table 1: Representative Synthesis Reaction Conditions
| Precursors | Reagent/Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|
| Morpholine, Allyl Isocyanate | Triethylamine | Dichloromethane | Room Temperature | This compound |
This table presents plausible reaction conditions based on analogous syntheses.
In line with the principles of green chemistry, solvent-free synthetic methods are gaining prominence. Techniques such as grinding reactants together can produce complex molecules like heteroannulated carbazoles in good yields without the need for a solvent. nih.gov While specific examples for the solvent-free synthesis of this compound are not extensively documented, these methodologies present a promising and environmentally benign alternative to traditional solvent-based approaches. Organocatalysis also offers a powerful tool for amide bond formation, often proceeding under mild conditions with high efficiency, representing another avenue for the synthesis of this target compound.
Derivatization Strategies Utilizing this compound as a Precursor
This compound contains three distinct functional regions amenable to chemical modification: the N-allyl group, the morpholine ring, and the carboxamide linkage. This allows for its use as a scaffold to generate a library of new chemical entities.
The allyl group is a versatile functional handle for a wide range of chemical transformations. Its terminal double bond can undergo various addition and oxidation reactions. Research on related allylmorpholine compounds has shown that the allyl group can participate in complex carbon-carbon bond-forming reactions. For instance, chromone-containing allylmorpholines have been synthesized through a Morita–Baylis–Hillman-type reaction, demonstrating the reactivity of the allyl group for building more elaborate molecular architectures. researchgate.net Other potential modifications include, but are not limited to, epoxidation, dihydroxylation, hydrogenation to the corresponding propyl derivative, and hydroformylation.
The morpholine ring is a saturated heterocycle and is generally considered to be chemically stable and relatively inert. nih.gov Its structure, which exists in a chair conformation, does not typically undergo reactions under standard derivatization conditions. nih.gov While extreme conditions could potentially lead to ring-opening, such transformations are not common strategies for derivatization and are often synthetically challenging to control. Therefore, modifications targeting the morpholine ring of this compound are less frequently explored compared to reactions at the more reactive allyl and carboxamide moieties.
The carboxamide group, while stable, can be transformed into other functional groups. uomus.edu.iq
Reduction: Amides can be reduced to the corresponding amines using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the carbonyl group of the carboxamide into a methylene (B1212753) group (CH₂). msu.edu The reduction of this compound would yield N-allyl-N-(morpholinomethyl)amine.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic aqueous conditions, typically requiring heat. libretexts.org This reaction is essentially the reverse of the carboxamide formation, yielding morpholine and allylamine (or their respective salts, depending on the pH). This hydrolytic instability is a key consideration in the handling and application of carboxamides.
Compound Index
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Allyl isocyanate |
| Allylamine |
| Chromone-containing allylmorpholines |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Isocyanatobenzene |
| Lithium aluminum hydride (LiAlH₄) |
| Morpholine |
| Morpholine-4-carbonyl chloride |
| N-allyl-N-(morpholinomethyl)amine |
| N-hydroxysuccinimide (NHS) |
| N-phenoxycarbonylmorpholine |
| N-phenylmorpholine-4-carboxamide |
Application of Green Chemistry Principles in Synthetic Pathways
The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer chemicals and solvents, are being actively applied to the synthesis of urea (B33335) derivatives like this compound. nih.gov Traditional methods for synthesizing N-substituted ureas often rely on the use of toxic and hazardous materials such as phosgene (B1210022) and isocyanates, which pose significant environmental and safety risks. rsc.orgorganic-chemistry.org In response, researchers have been developing cleaner and more efficient alternatives.
A significant advancement in the green synthesis of N-substituted ureas is the development of a catalyst-free method that utilizes water as the solvent. rsc.org This approach involves the nucleophilic addition of an amine to an isocyanate, generated in situ or used directly. The use of water as a solvent is highly desirable as it is non-toxic, non-flammable, and readily available. uhsp.edu
One notable study demonstrated a practically simple, mild, and efficient method for synthesizing a variety of N-substituted ureas by reacting amines with potassium isocyanate in water, completely avoiding the use of organic co-solvents. rsc.orgrsc.org This method offers high chemical purity and allows for easy product isolation, often through simple filtration. rsc.org
However, the reactivity of different amines in this aqueous system can vary. For instance, the reaction of aniline (B41778) with potassium isocyanate in water proceeds efficiently, while the reaction with morpholine, a secondary amine and a key precursor for this compound, was observed to be significantly slower, yielding only trace amounts of the corresponding urea, N-morpholinecarboxamide, even after an extended reaction time of six hours. rsc.org This suggests that while the use of water as a solvent is a promising green strategy, optimization is necessary to achieve efficient synthesis for less reactive amines like morpholine.
The following table summarizes the principles of green chemistry and their application in the synthesis of urea derivatives, providing a framework for evaluating the environmental footprint of synthetic pathways for this compound.
| Green Chemistry Principle | Application in Urea Synthesis | Relevance to this compound |
| Prevention | Designing syntheses to minimize waste. | Moving from multi-step syntheses with byproducts to one-pot reactions. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Utilizing addition reactions where all reactant atoms are incorporated into the urea structure. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Replacing toxic phosgene with safer alternatives like potassium isocyanate or in situ generated isocyanates. rsc.orgorganic-chemistry.orgorganic-chemistry.org |
| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. | The inherent properties of the target molecule are considered. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. | Employing water as a solvent or conducting solvent-free reactions. rsc.orguhsp.eduresearchgate.net |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Developing catalyst-free methods that do not require significant energy input. rsc.orguhsp.eduresearchgate.net |
| Use of Renewable Feedstocks | Using raw materials and feedstocks that are renewable rather than depleting. | Exploring bio-based sources for the amine or allyl components. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. | Developing one-pot syntheses that avoid protection and deprotection steps. |
| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. | While a catalyst-free approach in water has been explored, catalytic systems in other green solvents could enhance efficiency. ej-chem.org |
| Design for Degradation | Designing chemical products to break down into innocuous degradation products at the end of their function. | Considering the environmental fate of the final product. |
| Real-time analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. | Implementing in-process controls to ensure reaction safety and efficiency. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. | Avoiding volatile and explosive reagents and solvents. nih.gov |
Further research into optimizing the reaction conditions for secondary amines like morpholine in aqueous media, or exploring other green solvents and catalyst systems, is crucial for the widespread adoption of these environmentally friendly synthetic routes for producing this compound and related compounds. The development of such methods not only aligns with the principles of green chemistry but also offers economic benefits through simplified procedures and reduced waste management costs. frontiersin.org
Advanced Spectroscopic and Crystallographic Characterization Methodologies for N Allylmorpholine 4 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-allylmorpholine-4-carboxamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom can be constructed.
¹H NMR Spectral Analysis and Proton Environment Mapping
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring atoms. The expected chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms like oxygen and nitrogen, as well as the double bond of the allyl group.
The protons of the morpholine (B109124) ring are expected to appear as multiplets due to their diastereotopic nature, a consequence of the ring's chair conformation and the chiral center created by the carboxamide group. The protons on the carbons adjacent to the oxygen atom (O-CH₂) will be deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂).
The allyl group protons will exhibit characteristic signals. The methine proton (-CH=) will appear as a multiplet due to coupling with the adjacent methylene (B1212753) (=CH₂) and the other allylic protons. The terminal vinyl protons (=CH₂) will also be seen as multiplets, typically at a higher field than the methine proton. The allylic methylene protons (-N-CH₂-CH=) will be deshielded by the adjacent nitrogen atom.
The N-H proton of the carboxamide group is expected to show a broad singlet, the chemical shift of which can be concentration and solvent-dependent due to hydrogen bonding.
Expected ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Morpholine O-CH ₂ | 3.6 - 3.8 | Multiplet |
| Morpholine N-CH ₂ | 3.2 - 3.5 | Multiplet |
| Allyl -N-CH ₂- | 3.8 - 4.0 | Multiplet |
| Allyl -CH = | 5.7 - 5.9 | Multiplet |
| Allyl =CH ₂ | 5.1 - 5.3 | Multiplet |
| Carboxamide N-H | 5.5 - 7.5 | Broad Singlet |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
¹³C NMR Spectral Analysis and Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronegativity of the atoms they are bonded to.
The carbonyl carbon (C=O) of the carboxamide group is highly deshielded and will appear at a very low field, typically in the range of 160-180 ppm. The carbons of the morpholine ring will have distinct signals, with the carbons bonded to oxygen (O-CH₂) appearing at a lower field than those bonded to nitrogen (N-CH₂).
The sp² hybridized carbons of the allyl group will be found in the alkene region of the spectrum (110-140 ppm), with the terminal =CH₂ carbon appearing at a higher field than the internal -CH= carbon. The sp³ hybridized allylic carbon (-N-CH₂-) will be in a similar region to the morpholine N-CH₂ carbons.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl C =O | 165 - 175 |
| Morpholine O-C H₂ | 66 - 68 |
| Morpholine N-C H₂ | 43 - 46 |
| Allyl -N-C H₂- | 48 - 52 |
| Allyl -C H= | 132 - 135 |
| Allyl =C H₂ | 115 - 118 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the protons within the morpholine ring, and within the allyl group, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the morpholine ring, the carboxamide group, and the allyl group. For instance, a correlation between the allylic methylene protons and the carbonyl carbon would confirm the N-allyl substitution.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close to each other in space, regardless of whether they are bonded. NOESY can help to determine the preferred conformation of the molecule in solution, for example, by showing through-space interactions between the allyl group protons and the morpholine ring protons.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in this compound and can be used to study its conformational properties. spectroscopyonline.comnih.govresearchgate.net
Identification of Characteristic Functional Group Vibrations (e.g., C=O, N-H, C=C)
The FT-IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.
C=O Stretching: A strong absorption band in the FT-IR spectrum, typically between 1630 and 1680 cm⁻¹, is characteristic of the carbonyl group of the amide (Amide I band).
N-H Stretching: A moderate to strong band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. The position and shape of this band can be indicative of hydrogen bonding.
N-H Bending: The N-H bending vibration (Amide II band) is expected to appear in the range of 1510-1570 cm⁻¹.
C=C Stretching: The stretching vibration of the carbon-carbon double bond in the allyl group will give rise to a band around 1640-1650 cm⁻¹. This may sometimes overlap with the Amide I band.
=C-H Stretching: The stretching vibrations of the vinyl C-H bonds of the allyl group are expected above 3000 cm⁻¹.
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage in the morpholine ring will produce strong bands in the fingerprint region, typically around 1115 cm⁻¹.
C-N Stretching: The stretching vibrations of the C-N bonds will appear in the 1000-1250 cm⁻¹ region.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3200 - 3400 | FT-IR, Raman |
| C=O Stretch (Amide I) | 1630 - 1680 | FT-IR, Raman |
| N-H Bend (Amide II) | 1510 - 1570 | FT-IR |
| C=C Stretch | 1640 - 1650 | FT-IR, Raman |
| C-O-C Stretch | ~1115 | FT-IR |
Conformational Analysis via Vibrational Modes
The vibrational spectra of this compound can also provide insights into its conformational isomers. The morpholine ring typically adopts a chair conformation. nih.govresearchgate.net The orientation of the N-allylcarboxamide substituent (axial vs. equatorial) can influence the vibrational frequencies of the ring modes and the substituent itself.
By comparing the experimental FT-IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to predict the vibrational frequencies for different conformers and determine the most stable conformation in the solid state or in solution. nih.gov Low-frequency Raman spectroscopy can be particularly sensitive to subtle changes in the crystal lattice and molecular conformation, making it a powerful tool for studying polymorphism. spectroscopyonline.comnih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways. While specific experimental mass spectral data for this compound is not widely published, a detailed analysis of its structure allows for the prediction of its fragmentation pattern under electron ionization (EI).
The molecular weight of this compound (C8H14N2O2) is 170.21 g/mol . The primary fragmentation of the molecular ion (M+) would likely involve cleavages at the weakest bonds and the formation of stable fragments. The presence of the morpholine ring, the allyl group, and the amide functionality provides several predictable fragmentation routes.
A key fragmentation pathway would likely involve the cleavage of the C-C bond alpha to the nitrogen atom of the morpholine ring, a common fragmentation for cyclic amines. Another significant fragmentation would be the loss of the allyl group (C3H5•, mass = 41 u) via cleavage of the N-allyl bond, leading to a fragment ion at m/z 129. The morpholine-4-carboxamide (B177924) cation radical could also undergo further fragmentation.
The mass spectrum of N-allylmorpholine, a closely related structure lacking the carboxamide group, shows a prominent molecular ion peak and significant fragmentation corresponding to the loss of the allyl group. nist.gov This supports the prediction of similar fragmentation behavior for this compound.
A plausible fragmentation pattern for this compound is detailed in the table below, based on the principles of mass spectrometry and analysis of related structures. nih.govresearchgate.net
| Fragment Ion (m/z) | Proposed Structure/Lost Neutral | Fragmentation Pathway |
| 170 | [M]+• (Molecular Ion) | Ionization of the parent molecule |
| 129 | [M - C3H5]+• | Loss of the allyl radical |
| 114 | [M - C3H4O]+• | McLafferty rearrangement involving the amide group |
| 86 | [Morpholine]+• | Cleavage of the amide bond |
| 71 | [C3H5NO]+• | Fragmentation of the morpholine ring |
| 57 | [C3H5N]+• | Further fragmentation of the morpholine ring |
| 41 | [C3H5]+ | Allyl cation |
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination
Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, the crystallographic data of a closely related compound, N-phenylmorpholine-4-carboxamide, offers significant insights into the likely solid-state conformation and packing of the title compound. nih.gov The substitution of the phenyl group with an allyl group is expected to influence the crystal packing due to differences in steric bulk and intermolecular interaction potential, but the core structural features of the morpholine and carboxamide moieties are likely to be comparable.
Based on the analysis of N-phenylmorpholine-4-carboxamide, it is probable that this compound would crystallize in a common crystal system for organic molecules, such as monoclinic or orthorhombic. nih.gov The space group would be determined by the symmetry elements present in the crystal lattice. For instance, N-phenylmorpholine-4-carboxamide crystallizes in the monoclinic space group P21/c. nih.gov The unit cell parameters (a, b, c, α, β, γ) define the dimensions and angles of the unit cell. For N-phenylmorpholine-4-carboxamide, these parameters have been determined with high precision. nih.gov It is anticipated that the unit cell dimensions of this compound would differ due to the smaller size of the allyl group compared to the phenyl group.
Table 2: Crystallographic Data for the Analogue Compound N-phenylmorpholine-4-carboxamide nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.796(2) |
| b (Å) | 9.715(2) |
| c (Å) | 10.751(2) |
| α (°) | 90 |
| β (°) | 108.73(3) |
| γ (°) | 90 |
| Volume (ų) | 1066.9(4) |
| Z | 4 |
The crystalline architecture of this compound is expected to be significantly influenced by intermolecular interactions. The presence of a hydrogen bond donor (the N-H group of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygen and the morpholine oxygen and nitrogen atoms) suggests that hydrogen bonding will be a dominant feature in the crystal packing. nih.govnih.govresearchgate.net
In the crystal structure of N-phenylmorpholine-4-carboxamide, molecules are linked into chains by N-H···O hydrogen bonds between the amide proton and the carbonyl oxygen of an adjacent molecule. nih.gov A similar hydrogen bonding motif is highly probable for this compound, leading to the formation of one-dimensional chains or more complex networks.
The conformation of the this compound molecule in the solid state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions. The morpholine ring is expected to adopt a stable chair conformation, as is typical for this heterocyclic system. nih.gov
Computational Chemistry and Theoretical Investigations of N Allylmorpholine 4 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. It is widely employed to calculate molecular properties such as optimized geometry, vibrational frequencies, and energies of molecular orbitals. researchgate.net For instance, studies on related morpholine-containing compounds have utilized DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), to achieve a detailed understanding of their structural and electronic nature. ijastems.orgnih.gov
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy structure, providing key information on bond lengths, bond angles, and dihedral angles. For a flexible molecule like N-allylmorpholine-4-carboxamide, which contains a rotatable allyl group and a morpholine (B109124) ring that can adopt different conformations (like a chair or boat shape), exploring the conformational landscape is crucial to identify the global minimum energy conformer. sydney.edu.au
While specific research detailing the optimized geometry of this compound was not found, studies on analogous molecules, such as N-phenylmorpholine-4-carboxamide benzene-1,2-diamine (PMCBD), have successfully used DFT methods to calculate these geometric parameters. nih.govresearchgate.net In such studies, the calculated values are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov
Table 1: Representative Geometric Parameters (Hypothetical for this compound) This table is for illustrative purposes to show how data would be presented, as specific values for this compound are not available in the provided search results.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C=O | e.g., 1.25 Å |
| Bond Length | N-C (amide) | e.g., 1.38 Å |
| Bond Angle | O=C-N | e.g., 122.5° |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. youtube.comwikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key orbitals involved in chemical reactions. youtube.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. irjweb.comschrodinger.com A small energy gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.com
Specific HOMO and LUMO energy values for this compound have not been reported in the available literature. However, analysis of related compounds like PMCBD has shown that DFT calculations are used to determine these energies and the resulting gap, which provides insights into intramolecular charge transfer. nih.govresearchgate.net
Table 2: Frontier Molecular Orbital Properties (Hypothetical for this compound) This table illustrates the typical data generated from FMO analysis. Specific values for the target compound are not available in the provided search results.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | e.g., -6.5 eV |
| ELUMO | e.g., -0.8 eV |
Quantum Chemical Descriptors and Reactivity Indices
Beyond FMO analysis, several other quantum chemical descriptors are calculated to provide a deeper understanding of molecular reactivity and charge distribution.
Electrostatic Potential (MEP) Maps: An MEP map visualizes the total electrostatic potential on the electron density surface of a molecule. youtube.com It is an invaluable tool for identifying reactive sites, particularly for electrophilic and nucleophilic attacks. researchgate.net Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.comnih.gov For related amide compounds, MEP maps have been used to identify negative potential lobes around the carbonyl oxygen, indicating a likely site for hydrogen bonding or electrophilic interaction. researchgate.net
Mulliken Charges and Natural Population Analysis (NPA): These methods are used to estimate the partial charge distribution over the individual atoms within a molecule. wikipedia.orglibretexts.org While Mulliken population analysis is a simpler method, it can be highly dependent on the basis set used. wikipedia.org Natural Population Analysis (NPA), derived from the Natural Bond Orbital (NBO) method, often provides a more reliable description of electron distribution, especially in complex molecules. uni-rostock.deresearchgate.net Charge analysis on the atoms of this compound would reveal the polarity of its bonds and identify atoms with significant positive or negative charges, which is crucial for understanding its intermolecular interactions. For instance, in a study of PMCBD, both Mulliken and NPA methods were employed to gain a thorough understanding of the charge levels on nitrogen and oxygen atoms. nih.govresearchgate.net
Table 3: Atomic Charges from Natural Population Analysis (Hypothetical for this compound) This table is a representative example of NPA data. Specific values for the target compound are not available in the provided search results.
| Atom | Natural Charge (e) |
|---|---|
| O (carbonyl) | e.g., -0.65 |
| N (amide) | e.g., -0.58 |
| C (carbonyl) | e.g., +0.75 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior of a molecule, such as conformational changes, flexibility, and interactions with its environment (e.g., a solvent like water). dovepress.comfrontiersin.org This technique is particularly useful for understanding how a molecule behaves in a realistic biological or chemical system, which is not captured by static, gas-phase DFT calculations. mdpi.com
There are no specific MD simulation studies focused on this compound in the available research. Such a study could, for example, investigate the conformational flexibility of the allyl group and the morpholine ring in an aqueous solution, providing insights into its solubility and how it presents itself for interaction with other molecules.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to create a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. researchgate.net These models use calculated molecular descriptors—such as the quantum chemical descriptors discussed above (e.g., HOMO/LUMO energies, atomic charges, dipole moment)—to predict properties that may be difficult or time-consuming to measure experimentally. ucsb.edu
No QSPR models specifically developed for this compound or its derivatives were found in the literature search. The development of a QSPR model would require a dataset of related molecules with known properties, from which a predictive equation could be derived. This model could then be used to estimate properties for new, unsynthesized compounds in the same chemical class.
Reaction Mechanisms and Chemical Reactivity of N Allylmorpholine 4 Carboxamide
Nucleophilic Substitution Reactions Involving the Carboxamide Linkage
The core of the N-allylmorpholine-4-carboxamide molecule is the tertiary amide functional group. Amides are generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. This reduced reactivity is due to the delocalization of the nitrogen lone pair into the carbonyl group, which both decreases the electrophilicity of the carbonyl carbon and makes the morpholine (B109124) moiety a poor leaving group (as it would have to leave as an anion). youtube.com Consequently, reactions such as hydrolysis or aminolysis require forcing conditions.
The mechanism for nucleophilic acyl substitution typically proceeds through a tetrahedral intermediate. A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient alkoxide intermediate. The reformation of the carbonyl double bond then expels the leaving group. For this compound, the leaving group would be the morpholinide anion, which is a very strong base and therefore a poor leaving group, making this step energetically unfavorable. youtube.comresearchgate.net
Hydrolysis: The hydrolysis of this compound to yield allyl amine and morpholine-4-carboxylic acid (which would likely decarboxylate under harsh conditions) or its corresponding carboxylate salt is expected to be challenging. Both acidic and basic conditions would necessitate high temperatures and prolonged reaction times.
Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile. The reaction is often an equilibrium, where the tetrahedral intermediate can revert to the starting materials more easily than expelling the strongly basic leaving group. researchgate.net Studies on the hydrolysis of various N,N-disubstituted amides show that vigorous conditions are typically required. arkat-usa.org For instance, the hydrolysis of N-benzoyl pyrrolidine (B122466) requires refluxing in a methanolic sodium hydroxide solution. researchgate.net
Table 1: Illustrative Conditions for the Hydrolysis of Tertiary Amides
| Amide Substrate | Conditions | Outcome | Reference |
|---|---|---|---|
| N-Acetyl L-proline | NaOH/MeOH/DCM, room temp, ~5h | Successful hydrolysis without racemization | arkat-usa.org |
| N,N-Dimethylacetamide | NaOH/MeOH/DCM, room temp, ~20h | Successful hydrolysis | researchgate.net |
| N-Benzoyl pyrrolidine | NaOH/MeOH/Dioxane, reflux, 24h | Successful hydrolysis | researchgate.net |
This table presents data for analogous tertiary amides to illustrate the expected reaction conditions for this compound.
Aminolysis: Aminolysis, the substitution of the morpholine group with another amine, is also a thermodynamically challenging process. Driving this reaction would likely require a large excess of the incoming amine or specialized catalytic methods. The aminolysis of esters, a more favorable process, is known to be used to form amides. mdpi.com Reversing this by substituting an amide with an amine is significantly more difficult.
Reactions of the Allyl Moiety (e.g., Electrophilic Additions, Cycloadditions)
The allyl group's carbon-carbon double bond is an electron-rich center, making it susceptible to attack by electrophiles. This functionality allows this compound to participate in a wide array of addition reactions.
Electrophilic Additions: In an electrophilic addition reaction, an electrophile (E⁺) is attracted to the π-electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to yield the final addition product. youtube.com The electron-withdrawing nature of the adjacent carboxamide group will likely decrease the nucleophilicity of the double bond compared to simple alkenes, potentially requiring more reactive electrophiles or catalytic activation.
Common electrophilic additions that the allyl group is expected to undergo include:
Halogenation: Reaction with Br₂ or Cl₂ would lead to the corresponding dihalogenated propan-1-amine derivative.
Hydrohalogenation: Addition of HBr or HCl would form a halogenated derivative. The regioselectivity would follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the more substituted carbon, though the electronic effect of the amide could influence this.
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide under basic conditions, would yield the corresponding epoxide, N-(oxiran-2-ylmethyl)morpholine-4-carboxamide. princeton.eduyoutube.com
Table 2: Common Electrophilic Addition Reactions Expected for the Allyl Group
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Bromination | Br₂ in CCl₄ | 2,3-Dibromo-N-(propyl)morpholine-4-carboxamide |
| Hydrobromination | HBr | N-(2-Bromopropyl)morpholine-4-carboxamide |
| Epoxidation | m-CPBA | N-(Oxiran-2-ylmethyl)morpholine-4-carboxamide |
This table is predictive and lists reactions typical for an allyl functional group.
Cycloadditions: The allyl double bond can also act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com For this compound to participate as the 2π component, it would react with an electron-rich diene. The electron-withdrawing character of the attached carboxamide group enhances its dienophilic character. However, due to the flexibility of the allyl group, achieving high stereoselectivity might be challenging without the use of catalysts. Computational studies on similar systems have shown that hetero-Diels-Alder reactions can sometimes proceed through a stepwise, zwitterionic mechanism rather than a concerted one, depending on the polarity of the reactants. nih.gov
Transformations of the Morpholine Ring System (e.g., Nitrogen or Oxygen Heteroatom Reactivity)
The morpholine ring contains two heteroatoms, nitrogen and oxygen, which can influence its reactivity. The oxygen atom can participate in hydrogen bonding, while the nitrogen atom, being a tertiary amine, is typically nucleophilic. researchgate.net
N-Quaternization: The nitrogen atom of the morpholine ring possesses a lone pair of electrons and could theoretically be alkylated by a reactive electrophile, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. However, the nitrogen atom is part of an amide linkage (specifically, an N-acylmorpholine). The delocalization of this nitrogen's lone pair into the adjacent carbonyl significantly reduces its nucleophilicity. Therefore, quaternization at the morpholine nitrogen is highly unlikely under standard conditions. Instead, any quaternization reaction would likely occur if the amide bond were first cleaved to release the free morpholine. Studies on quaternizing other nitrogen-containing polymers, like chitosan, often involve derivatization of free amino groups rather than amide nitrogens. nih.govresearchgate.netmdpi.com
Oxidative Ring-Opening: The C-H bonds adjacent to the oxygen and nitrogen atoms in the morpholine ring are susceptible to oxidative cleavage. Research has shown that N-substituted morpholine derivatives can undergo oxidative ring-opening reactions. For instance, visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives using O₂ as the oxidant can lead to ring-opened products. A patented method describes the oxidative ring-opening of N-phenylmorpholine in the presence of a photocatalyst and blue light to yield 2-(N-phenylformamido)ethyl formate. youtube.com It is plausible that this compound could undergo a similar transformation, leading to cleavage of the C-C bond between the carbons adjacent to the oxygen and nitrogen atoms.
Mechanistic Investigations via Isotope Labeling and Kinetic Studies
Due to the absence of specific mechanistic studies on this compound, this section outlines the experimental approaches that could be employed to elucidate its reaction pathways.
Isotope Labeling: Isotope labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction. criver.com By selectively replacing an atom (e.g., ¹²C, ¹⁴N, ¹H) with its heavy isotope (e.g., ¹³C, ¹⁵N, ²H), the bonds that are broken and formed can be tracked using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.comnih.govisotope.comnih.gov
To study nucleophilic acyl substitution: One could synthesize this compound using ¹⁵N-labeled morpholine. During hydrolysis, if the ¹⁵N label is found exclusively in the recovered morpholine, it would confirm that the C-N bond is the one being cleaved. Alternatively, labeling the carbonyl carbon with ¹³C would allow for tracking the carbonyl group's fate.
To study rearrangements: In a potential intramolecular rearrangement, such as an aza-Claisen type, labeling the carbons of the allyl group would be essential to determine the connectivity of the final product and confirm the proposed atom shifts.
Kinetic Studies: Kinetic studies measure reaction rates to provide insight into the mechanism, particularly the rate-determining step. rsc.org
Distinguishing reaction mechanisms: For the hydrolysis of the amide, determining the reaction order with respect to the nucleophile (e.g., hydroxide) could help distinguish between different mechanistic possibilities. For instance, a first-order dependence on [OH⁻] would be consistent with a standard bimolecular addition-elimination mechanism. In contrast, if under certain conditions a reaction showed a rate law independent of the external nucleophile concentration, it might suggest a unimolecular rate-limiting step, such as the formation of an isocyanate intermediate via an E1cB-type elimination, a pathway observed in the hydrolysis of some N-alkyl ureas. rsc.org
Substituent Effects: By synthesizing a series of derivatives with different substituents on the allyl or morpholine moieties and measuring their reaction rates, a Hammett or Taft analysis could be performed. This would quantify the electronic effects of the substituents on the reaction rate, providing further evidence for the nature of the transition state.
Exploration of Intramolecular Rearrangement Pathways
While no intramolecular rearrangements of this compound have been reported, its structure allows for the postulation of several plausible pathways, particularly those involving the allyl group.
Aza-Claisen Rearrangement: The core structure of the allyl amine portion of the molecule is suitable for sigmatropic rearrangements. However, a classic aza-Claisen rearrangement would require the initial formation of an enamine or enol ether equivalent, which is not directly present. A variant could potentially be induced under specific thermal or catalytic conditions, but this remains a hypothetical pathway.
Rearrangement via Isocyanate Intermediate: As mentioned in the kinetics section, under certain basic hydrolysis conditions, it is conceivable that the molecule could undergo an elimination reaction to form an allyl isocyanate intermediate and a morpholide anion. This pathway is known for related sulfonylureas. rsc.org The highly reactive allyl isocyanate would then be trapped by water or other nucleophiles present in the medium. This pathway is distinct from a direct nucleophilic acyl substitution.
Radical-Mediated Rearrangements: Inspired by work on allyl carboxylates, it's possible that under radical-initiating conditions, the molecule could undergo rearrangements. For example, a 1,2-radical migration has been observed in related systems, leading to 1,3-difunctionalized products. mdpi.com Such a pathway would require the generation of a radical species, perhaps through photolysis or with a radical initiator, and represents a non-traditional avenue for reactivity.
These potential rearrangements are speculative and would require dedicated experimental investigation to be confirmed.
Role of N Allylmorpholine 4 Carboxamide in Advanced Organic Synthesis
Building Block Utility in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules from three or more starting materials in a single step with high atom economy. numberanalytics.com While direct participation of a pre-formed N-allylmorpholine-4-carboxamide in classic MCRs like the Ugi or Passerini reaction is not typical due to the lack of a primary amine or isocyanide functionality, its constituent parts suggest its relevance in the broader context of MCRs.
For instance, allylamine (B125299), a precursor to this compound, is a common component in Ugi reactions. The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org The resulting product would incorporate the N-allyl group, which can then be further functionalized.
A hypothetical involvement of a molecule with a similar N-H bond, like a simpler N-allylurea, could be envisioned in novel MCRs. The acidic N-H proton could potentially react under specific conditions, or the entire urea (B33335) functionality could be assembled during a multi-component process. A nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides to furnish allylic amines has been reported, showcasing a modern approach to forming related structures. nih.govrsc.org
Below is a table illustrating the components of common MCRs where an allyl group could be introduced.
| Multi-Component Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential for Allyl Group Incorporation |
| Ugi Reaction | Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Use of allylamine or allyl isocyanide. wikipedia.orgorganic-chemistry.org |
| Passerini Reaction | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | - | Use of allyl isocyanide. wikipedia.orgorganic-chemistry.org |
| Biginelli Reaction | Aldehyde | β-ketoester | Urea/Thiourea | - | Use of an allyl-substituted β-ketoester or aldehyde. numberanalytics.com |
Intermediate in the Synthesis of Complex Heterocyclic Systems
The dual functionality of this compound makes it a promising intermediate for the synthesis of more complex heterocyclic frameworks. The morpholine (B109124) ring is a common motif in bioactive molecules, and methods for its synthesis are well-established. nih.govchemrxiv.org The allyl group serves as a versatile handle for a variety of cyclization reactions, enabling the construction of novel ring systems.
Several powerful synthetic methodologies can be envisaged for the elaboration of the this compound core:
Ring-Closing Metathesis (RCM): If another olefin is introduced into the molecule, RCM can be employed to form a new carbocyclic or heterocyclic ring.
Intramolecular Heck Reaction: Conversion of the allyl group to an allylic halide or triflate would allow for an intramolecular Heck reaction with an appropriately positioned aromatic ring, leading to fused or spirocyclic systems.
Intramolecular Michael Addition: The nitrogen atom of the urea could potentially act as a nucleophile in an intramolecular Michael addition to an activated alkene, forming a new heterocyclic ring.
[3+2] Cycloadditions: The allyl group can participate as a dipolarophile in [3+2] cycloaddition reactions with various dipoles, such as nitrile oxides or azides, to generate five-membered heterocyclic rings.
The following table provides examples of cyclization strategies applicable to allyl-containing compounds.
| Cyclization Strategy | Required Co-reactant/Functionalization | Resulting Heterocyclic System |
| Ring-Closing Metathesis | A second terminal alkene | Macrocycle or new ring fused to the morpholine |
| Intramolecular Heck Reaction | Aryl or vinyl halide within the molecule | Fused or spirocyclic systems |
| Intramolecular Hydroamination | Catalyst (e.g., Gold, Titanium) | Nitrogen-containing heterocyclic ring |
| Iodocyclization | Iodine and a nucleophile | Iodinated heterocyclic ring |
Reagent in Stereoselective Transformations
The allyl group in this compound is a prochiral moiety, presenting an opportunity for stereoselective transformations to introduce new stereocenters into the molecule. The development of asymmetric catalytic methods allows for the controlled synthesis of chiral molecules, which is of paramount importance in medicinal chemistry.
Key stereoselective reactions that could be applied to the double bond of this compound include:
Asymmetric Dihydroxylation: Using Sharpless asymmetric dihydroxylation conditions (osmium tetroxide with a chiral ligand), the allyl group can be converted into a diol with high enantioselectivity.
Asymmetric Epoxidation: Chiral epoxidation methods, such as the Sharpless-Katsuki epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation, could be adapted to install a stereodefined epoxide.
Asymmetric Hydrogenation: With a suitable chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand), the double bond can be hydrogenated to a propyl group, creating a new stereocenter at the 2-position of the propyl chain.
Asymmetric Aminohydroxylation: This reaction would install both a hydroxyl and an amino group across the double bond in a stereocontrolled manner.
The stereochemical outcome of these reactions would be dictated by the choice of the chiral catalyst or auxiliary. The resulting chiral products could be valuable intermediates for the synthesis of enantiomerically pure bioactive compounds.
Scaffold for Combinatorial Chemistry Libraries
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. wikipedia.org The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs. chemrxiv.org this compound is an excellent candidate for a central scaffold in the construction of combinatorial libraries.
The utility of this scaffold lies in the orthogonal reactivity of its components. The morpholine ring provides a stable, three-dimensional core that can influence the pharmacokinetic properties of the library members. The allyl group acts as a key point of diversification. A multitude of reactions can be performed on the allyl group to attach a wide array of chemical fragments (R-groups), thereby generating a library of analogues.
The following table outlines some of the potential diversification reactions for an this compound scaffold.
| Reaction Type | Reagent | Functional Group Introduced |
| Thiol-ene Reaction | Thiol (R-SH) | Thioether |
| Heck Coupling | Aryl/Vinyl Halide (R-X) | Substituted alkene |
| Hydroformylation | CO, H₂, Catalyst | Aldehyde |
| Wacker Oxidation | O₂, PdCl₂, CuCl₂ | Ketone |
| Click Chemistry (via azide) | Alkyne (after conversion of allyl to azide) | Triazole |
By employing these and other reactions in a parallel synthesis format, a large and diverse library of compounds based on the this compound scaffold can be efficiently generated for high-throughput screening in drug discovery programs.
Structure Activity Relationship Sar and Ligand Target Interaction Studies for N Allylmorpholine 4 Carboxamide Derivatives Theoretical Frameworks
Computational Docking and Molecular Modeling for Hypothetical Target Interactions
Computational docking and molecular modeling are powerful in silico techniques used to predict how a ligand, such as N-allylmorpholine-4-carboxamide, might bind to the active site of a biological target like a protein or enzyme. youtube.comnih.govunifap.br Given that the morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, often targeting kinases and G-protein coupled receptors, we can theorize the docking of this compound into a hypothetical kinase binding site. nih.govnih.gov
The process would involve:
Preparation of the Ligand and Receptor: A 3D model of this compound would be generated and its energy minimized. A crystal structure of a target protein (e.g., a generic kinase) would be obtained from a database like the Protein Data Bank. nih.gov
Docking Simulation: A docking algorithm would then systematically place the ligand into the defined binding site of the receptor, exploring various orientations and conformations of the molecule. nih.gov
Scoring and Analysis: The resulting poses would be "scored" based on a function that estimates the binding affinity (e.g., in kcal/mol). acs.org The most favorable poses are then analyzed to identify key molecular interactions.
Hypothetical Interaction Table for this compound in a Kinase Hinge Region:
| Molecular Moiety | Interacting Amino Acid Residue (Hypothetical) | Type of Interaction | Predicted Contribution |
| Carboxamide NH | Glutamic Acid (backbone C=O) | Hydrogen Bond (Donor) | Key anchoring interaction |
| Carboxamide C=O | Valine (backbone NH) | Hydrogen Bond (Acceptor) | Key anchoring interaction |
| Morpholine Oxygen | Lysine (side chain NH3+) | Hydrogen Bond (Acceptor) | Enhances binding affinity and specificity |
| Morpholine Ring | Leucine, Alanine | Hydrophobic/van der Waals | Orients the molecule in a hydrophobic pocket |
| Allyl Group | Phenylalanine, Tyrosine | Hydrophobic or π-π Stacking | Occupies a hydrophobic sub-pocket |
This table is a theoretical representation of potential interactions and is not based on experimental data for this specific compound.
Molecular dynamics simulations could further refine these findings by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode. acs.org
Pharmacophore Modeling Based on Structural Features
Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. nih.gov For this compound, a pharmacophore model can be constructed based on its constituent functional groups, which are known to participate in molecular interactions. nih.govacs.org
The key pharmacophoric features of this compound include:
Hydrogen Bond Acceptors (HBA): The oxygen atom of the morpholine ring and the carbonyl oxygen of the carboxamide group. stereoelectronics.org
Hydrogen Bond Donor (HBD): The nitrogen-hydrogen (N-H) group of the carboxamide linkage. stereoelectronics.orgresearchgate.net
Hydrophobic/Aromatic Center: The allyl group can provide a region for hydrophobic interactions. wikipedia.org
Table of Pharmacophoric Features in this compound:
| Feature ID | Pharmacophore Feature | Structural Origin | Potential Role in Binding |
| HBA_1 | Hydrogen Bond Acceptor | Morpholine Oxygen | Interaction with donor groups like Lysine or Arginine side chains. |
| HBA_2 | Hydrogen Bond Acceptor | Carboxamide Carbonyl Oxygen | Interaction with backbone N-H groups in a protein's hinge region. stereoelectronics.org |
| HBD_1 | Hydrogen Bond Donor | Carboxamide Amide N-H | Interaction with backbone C=O groups or acceptor residues like Aspartate or Glutamate. researchgate.net |
| HYD_1 | Hydrophobic Group | Allyl Moiety | Interaction with hydrophobic pockets formed by aliphatic or aromatic amino acid residues. |
This model can be used as a 3D query to screen large compound libraries for molecules with a similar arrangement of features, potentially identifying new hits with similar (hypothetical) biological activity.
Influence of Morpholine Ring Conformation on Ligand Binding
The morpholine ring is not a simple flat structure; it predominantly adopts a stable chair conformation . nih.gov This conformational preference is critical because it dictates the three-dimensional arrangement of the atoms and substituents, which in turn affects how the molecule can fit into a protein's binding site. nih.gov
Role of the Allyl Moiety in Molecular Recognition
The allyl group (–CH₂–CH=CH₂) is a small and chemically significant substituent that plays a multifaceted role in molecular recognition. wikipedia.orgyoutube.com
Shape and Flexibility: The allyl group is relatively small and conformationally flexible, allowing it to adapt to the specific shape of a binding cavity.
Electronic Interactions: The π-system of the double bond can participate in specific electronic interactions, such as π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) or cation-π interactions. chemtube3d.com
Reactivity: The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them more reactive. wikipedia.org This site could be a point of metabolic transformation or, in specific designs, could be exploited for covalent bond formation with a nearby nucleophilic residue (e.g., cysteine) in the target protein, leading to irreversible inhibition.
Carboxamide Linkage as a Key Interaction Point
The carboxamide linkage (–CO–NH–) is a cornerstone of medicinal chemistry due to its robust ability to form specific and directional interactions. It is often a critical element for anchoring a ligand within a binding site. mdpi.com
Hydrogen Bonding: The carboxamide group is an excellent hydrogen-bonding motif. The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), while the amide proton (N-H) serves as a hydrogen bond donor (HBD). researchgate.netchemrxiv.orgchemrxiv.org This dual nature allows it to form a strong, often bidentate, hydrogen bond network with the backbone of a protein, a common feature in kinase inhibitors. stereoelectronics.org
Structural Rigidity: The amide bond has a planar character due to resonance, which restricts rotation. This rigidity helps to reduce the conformational flexibility of the molecule, which can be entropically favorable for binding, and properly orients the morpholine ring and the allyl group relative to each other.
Rational Design Principles for Modulating Putative Biological Interactions
Based on the theoretical analysis of its structural components, several rational design strategies can be proposed to create derivatives of this compound with potentially modulated biological activities. acs.orgmdpi.comunimi.it The goal is to systematically alter parts of the molecule to optimize interactions with a hypothetical target. quizlet.com
Table of Rational Design Strategies for this compound Derivatives:
| Molecular Section | Proposed Modification | Rationale / Predicted Effect |
| Allyl Group | Replace with a cyclopropyl (B3062369) or tert-butyl group. | Increase hydrophobicity and metabolic stability; explore steric limits of the binding pocket. nih.gov |
| Replace with a small aromatic ring (e.g., phenyl). | Introduce potential for stronger π-stacking interactions. | |
| Extend the alkyl chain (e.g., to a butyl or pentyl group). | Probe for additional hydrophobic interactions deeper in the binding pocket. | |
| Carboxamide Linker | Invert the amide (N-morpholinyl-allylamide). | Change the vectors of the H-bond donor and acceptor, potentially fitting a different target architecture. |
| Replace with a sulfonamide or reverse sulfonamide. | Alter the geometry and hydrogen bonding capacity. | |
| Morpholine Ring | Substitute on the carbon atoms of the ring. | Introduce new interaction points or block metabolic sites. |
| Replace with piperazine (B1678402) or thiomorpholine. | Modulate basicity, solubility, and hydrogen bonding potential. |
These theoretical principles provide a roadmap for synthesizing and testing new derivatives of this compound to explore their structure-activity relationships and potentially discover novel bioactive compounds. nih.govnih.gov
Emerging Research Directions and Future Perspectives in N Allylmorpholine 4 Carboxamide Research
Exploration of Novel Sustainable Synthetic Pathways and Methodologies
The synthesis of amides, a cornerstone of organic chemistry, has traditionally relied on methods that are often inefficient and environmentally burdensome. bohrium.comsigmaaldrich.com The use of stoichiometric coupling reagents, for instance, leads to significant waste and poor atom economy. bohrium.com In response, the principles of green chemistry are increasingly being applied to amide synthesis, focusing on catalytic processes, the use of renewable resources, and waste minimization. numberanalytics.com
Future research into the synthesis of N-allylmorpholine-4-carboxamide is poised to leverage these sustainable methodologies. Key areas of exploration include:
Catalytic Direct Amidation: Significant progress has been made in the direct formation of amides from carboxylic acids and amines, bypassing the need for activating agents. bohrium.com Boron-based catalysts and various transition-metal catalysts, including ruthenium, have shown promise in facilitating these reactions. bohrium.comsigmaaldrich.com Applying these catalytic systems to the reaction between morpholine (B109124) and an appropriate allyl-containing carboxylic acid derivative could offer a more sustainable and atom-economical route to this compound.
Biocatalysis: The use of enzymes, such as lipases, presents a highly selective and environmentally friendly approach to amide synthesis. numberanalytics.comnih.gov Lipase B from Candida antarctica (CALB) has been successfully used for the direct amidation of various carboxylic acids and amines in green solvents. nih.gov Investigating the enzymatic synthesis of this compound could lead to a process that operates under mild conditions, produces minimal waste, and avoids hazardous reagents. nih.gov
Solvent-Free Synthesis: Another green chemistry approach involves performing reactions without a solvent, which can be achieved through techniques like trituration and direct heating of reactants. researchgate.net A solvent-free method using boric acid as a catalyst has been reported for the synthesis of various amides, offering a rapid and efficient alternative to conventional solution-phase reactions. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Amide Synthesis
| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Traditional Coupling Reagents | Use of stoichiometric amounts of activating agents. | Well-established and versatile. | bohrium.com |
| Catalytic Direct Amidation | Employs catalysts (e.g., boron-based, transition metals) to directly couple acids and amines. | High atom economy, reduced waste, milder reaction conditions. | bohrium.comsigmaaldrich.com |
| Biocatalysis (Enzymatic) | Utilizes enzymes like lipases in green solvents. | High selectivity, mild conditions, environmentally benign. | nih.gov |
| Solvent-Free Synthesis | Reactions are conducted by direct heating of a triturated mixture of reactants, often with a catalyst like boric acid. | Eliminates solvent waste, potentially faster reaction rates, simplified purification. | researchgate.net |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. numberanalytics.comnih.gov These computational tools can analyze vast datasets to identify patterns that are not immediately obvious to human researchers, thereby accelerating the discovery and development of new synthetic methods. numberanalytics.comaiche.org
For this compound, AI and ML could be applied in several ways:
Reaction Yield Prediction: ML models, such as random forest algorithms, have been successfully used to predict the conversion rates of amide bond synthesis, even with limited datasets. pku.edu.cn By training a model on experimental data for similar reactions, it would be possible to predict the yield of this compound under various conditions, including different catalysts, solvents, and temperatures. nih.govpku.edu.cn
Condition Optimization: AI-driven models can recommend optimal reaction conditions to maximize yield and minimize byproducts. nih.gov This is particularly useful for complex reactions where multiple variables need to be optimized simultaneously. nih.gov
Property Prediction: Beyond synthesis, ML can predict the physicochemical properties of molecules. For this compound, this could include predicting its solubility, stability, and potential biological activity based on its molecular structure.
Table 2: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact | Reference |
|---|---|---|---|
| Yield Prediction | Training ML models on reaction data to predict the yield of this compound synthesis. | Reduces the need for extensive experimental screening, saving time and resources. | aiche.orgpku.edu.cn |
| Condition Optimization | Using algorithms to identify the optimal set of reaction conditions (catalyst, solvent, temperature, etc.). | Maximizes product yield and purity while minimizing waste. | nih.gov |
| Predictive Modeling of Properties | Employing computational models to predict physicochemical and biological properties based on molecular structure. | Guides the design of new derivatives with desired characteristics without the need for initial synthesis. | acs.org |
| Automated Synthesis | Integrating AI with robotic systems to automate the synthesis and optimization process. | Enables high-throughput experimentation and accelerates the discovery of new synthetic routes. | numberanalytics.com |
Development of this compound as a Platform for Functional Materials (Theoretical Basis)
The unique structural features of this compound make it an intriguing candidate as a building block for functional materials. researchgate.net The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable properties like solubility. researchgate.net The allyl group provides a site for polymerization or other chemical modifications, while the amide linkage offers hydrogen bonding capabilities.
Theoretical and computational studies can provide a foundation for designing materials based on this scaffold:
Polymerization: The allyl group can participate in radical or transition-metal-catalyzed polymerization reactions to create novel polymers. The properties of these polymers would be influenced by the rigid morpholine-carboxamide backbone.
Functional Scaffolds: By modifying the allyl group or attaching other functional units, this compound could serve as a versatile scaffold for creating more complex molecules with specific functions, such as catalysts or molecular sensors. mdpi.comnih.gov Computational methods like Density Functional Theory (DFT) can be used to predict the electronic and structural properties of these hypothetical materials, guiding their future synthesis. researchgate.net
Table 4: Theoretical Contributions of Structural Moieties to Functional Material Properties
| Structural Moiety | Potential Functional Contribution | Theoretical Application | Reference |
|---|---|---|---|
| Morpholine Ring | Provides structural rigidity, influences solubility and bioavailability. | Can act as a core scaffold in drug design or as a structural unit in polymers. | researchgate.net |
| Allyl Group | A reactive site for polymerization, cross-linking, or further functionalization. | Enables the creation of polymers, functionalized surfaces, and cross-linked networks. | mdpi.com |
| Amide Linkage | Acts as a hydrogen bond donor and acceptor, provides planarity. | Can drive self-assembly processes, leading to the formation of supramolecular structures like gels or fibers. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-allylmorpholine-4-carboxamide, and how can purity be optimized?
- Methodology : Synthesize via nucleophilic substitution or condensation reactions, using morpholine-4-carboxylic acid derivatives and allylamine. Purification involves column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water. Monitor reaction progress via TLC and confirm purity via HPLC (>98%) and H/C NMR (e.g., δ 5.8–5.2 ppm for allyl protons) .
- Characterization : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (R factor <0.05) ensures structural accuracy. For example, monoclinic P2/c symmetry is common in morpholine carboxamides .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?
- Experimental Design : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data on a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine using SHELXL-2018/3 .
- Key Findings : Chair conformation of the morpholine ring and N–H⋯O hydrogen bonds (2.8–3.0 Å) form 1D chains. van der Waals interactions between allyl groups and aromatic systems further stabilize packing .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives against microbial targets?
- Methodology : Perform molecular docking (AutoDock Vina) using PfDHFR (antiplasmodial target) or bacterial enzyme active sites. Validate with MD simulations (AMBER) to assess binding stability. Compare with analogs like N-acyl-morpholine-4-carbothioamides, which show IC values of 12–45 μM against Plasmodium falciparum .
- Data Interpretation : Correlate electronic properties (HOMO-LUMO gaps via DFT) with experimental MIC values. Substituents like trifluoromethyl groups enhance lipophilicity (LogP >2.5) and membrane permeability .
Q. What strategies resolve contradictions in reported crystallographic data for morpholine carboxamides (e.g., variable R factors)?
- Analysis : Discrepancies may arise from twinning, absorption (μ >1 mm), or low-resolution data (>0.8 Å). Apply multi-scan absorption corrections (SADABS) and refine with twin laws (SHELXL TWIN command). For example, R factor improved from 0.10 to 0.04 after correcting for 5% twinning in N-phenyl analogs .
- Validation : Cross-validate with spectroscopic data (e.g., IR carbonyl stretch ~1650 cm) and Hirshfeld surface analysis to confirm hydrogen-bonding motifs .
Q. How do substituents on the allyl group affect the compound’s solubility and pharmacokinetic profile?
- Experimental Design : Synthesize derivatives with halogenated or hydroxylated allyl groups. Assess solubility in PBS (pH 7.4) and logD (shake-flask method). For example, 4-fluorophenyl analogs show 2.3-fold higher aqueous solubility than unsubstituted derivatives .
- SAR Insights : Electron-withdrawing groups (e.g., -CF) reduce solubility but enhance metabolic stability. Use PROTOX-II or ADMETLab 2.0 to predict toxicity (e.g., LD >500 mg/kg in rodents) .
Q. What are the challenges in refining low-resolution X-ray data for morpholine derivatives, and how can they be mitigated?
- Challenges : Weak diffraction (<0.9 Å resolution), disorder in allyl groups, or partial occupancy.
- Solutions : Use SHELXL’s PART command to model disorder. Apply restraints (DFIX, SIMU) for geometrically similar bonds. For example, refining a 0.95 Å dataset required 20% occupancy for a disordered allyl group, achieving R = 0.068 .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
